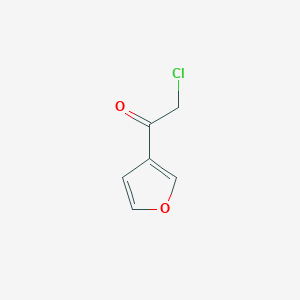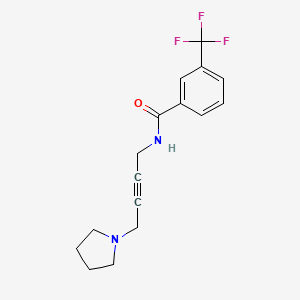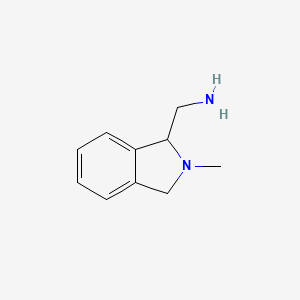
N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxalamide core with a methyl group attached to the nitrogen atom (N1) and a pyridin-4-ylmethyl group attached to the nitrogen atom (N2). The presence of both amide and pyridyl functionalities makes it a versatile molecule for various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of N-methylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of N-methylamine to the oxalyl chloride solution under nitrogen atmosphere.
Step 3: Gradual addition of pyridin-4-ylmethylamine to the reaction mixture.
Step 4: Stirring the reaction mixture at low temperature (0-5°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N1-methyl-N2-(pyridin-4-ylmethyl)ethanediamine.
Substitution: Formation of various substituted pyridinyl derivatives.
科学研究应用
Chemistry: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine: The compound’s ability to form stable complexes with metal ions is explored for therapeutic applications, including as potential anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
作用机制
The mechanism of action of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its pyridinyl group can participate in π-π stacking interactions, enhancing its binding affinity to biological macromolecules. The oxalamide core can act as a chelating agent, stabilizing metal complexes and modulating their reactivity .
相似化合物的比较
- N1-(2-methyl-1-naphthalenyl)-N2-(4-pyridinylmethyl)ethanediamide
- N,N′-bis(pyridin-3-ylmethyl)oxalamide
- N,N′-bis(pyridin-2-ylmethyl)oxalamide
Comparison: N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it a valuable compound for specialized applications in research and industry .
属性
IUPAC Name |
N-methyl-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)9(14)12-6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,10,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFOVKHYUWPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2677192.png)






![1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2677202.png)
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)



![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
